

A Comparative Guide to the Infrared Spectroscopy of the Imine Functional Group

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Compound of Interest

Compound Name: Hexafluoroacetone imine

CAS No.: 1645-75-6

Cat. No.: B167796

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the infrared (IR) spectroscopic signature of the imine (C=N) functional group against other common unsaturated functionalities, namely carbonyls (C=O) and alkenes (C=C). Understanding these differences is crucial for accurate structural elucidation and reaction monitoring in organic synthesis and drug development. This document presents quantitative data, detailed experimental protocols, and visual aids to facilitate a clear understanding of the principles and practical applications of IR spectroscopy in the characterization of imines.

Comparison of Stretching Frequencies

The primary diagnostic tool for identifying imines in IR spectroscopy is the C=N stretching vibration. This absorption is typically of medium to strong intensity and appears in a distinct region of the spectrum. However, its proximity to the stretching frequencies of carbonyl and alkene groups necessitates a careful comparison.

The position of the C=N stretching absorption is influenced by several factors, including substitution on the carbon and nitrogen atoms, conjugation, and ring strain. Aliphatic imines generally absorb at higher wavenumbers than their aromatic counterparts. Conjugation with a double bond or an aromatic ring lowers the absorption frequency due to a decrease in the double bond character of the C=N bond.

Functional Group	Bond Type	Typical Absorption Range (cm ⁻¹)	Intensity	Key Distinguishing Features
Imine	C=N	1690 - 1620[1][2][3]	Medium to Strong	Generally weaker than C=O. Can overlap with C=C. Position is sensitive to substitution and conjugation.
Aldehyde	C=O	1740 - 1720[4]	Strong	Often accompanied by two weak C-H stretching bands around 2820 and 2720 cm ⁻¹ .
Ketone	C=O	1725 - 1705[4]	Strong	Typically a single, strong absorption. Conjugation lowers the frequency to ~1680 cm ⁻¹ . [5]
Ester	C=O	1750 - 1735[6]	Strong	Also exhibits a strong C-O stretching absorption between 1300 and 1000 cm ⁻¹ .
Amide	C=O	1680 - 1630[6]	Strong	Position is lower than ketones and esters. N-H stretching and bending bands

are also present for primary and secondary amides.

Generally weaker than C=N. Can be very weak or absent in symmetrical or nearly symmetrical alkenes.

Alkene

C=C

1680 - 1620[7]

Weak to Medium

Oxime

C=N

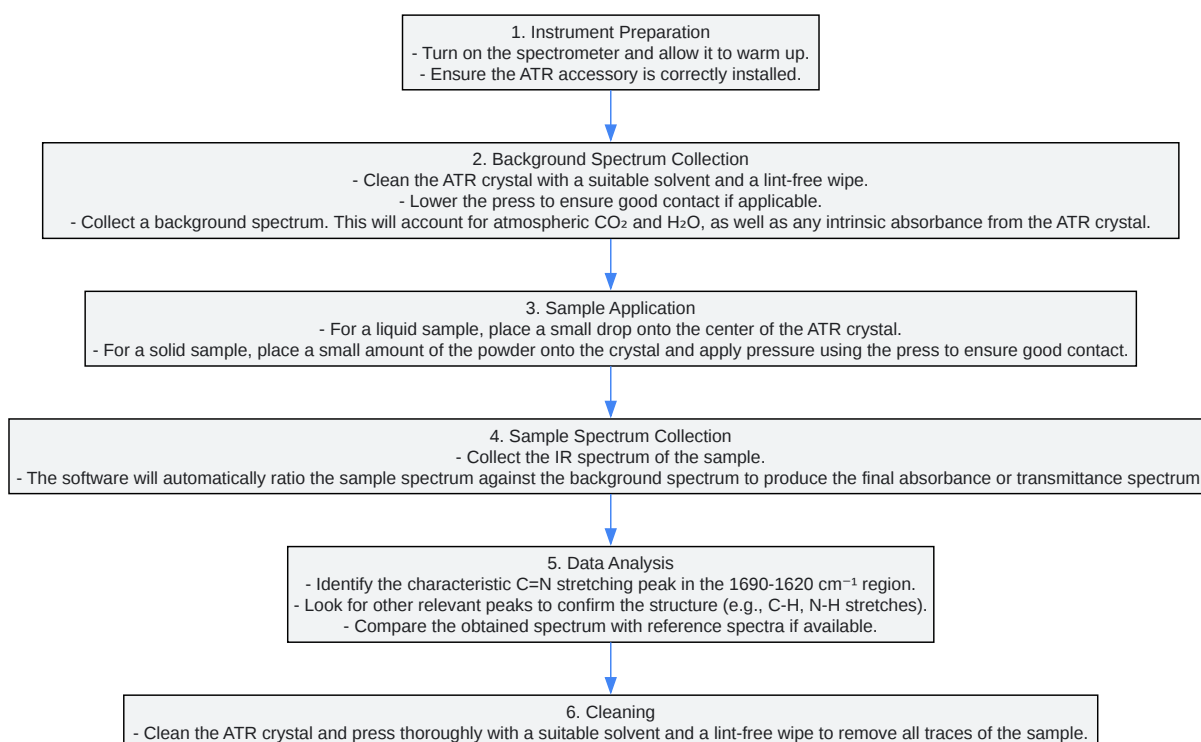
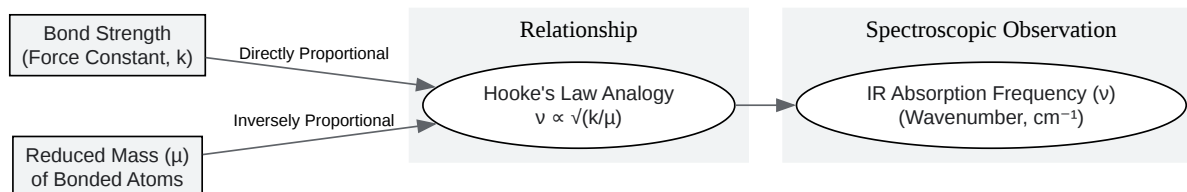
1685 - 1625

Medium

Often accompanied by a broad O-H stretch.

Factors Influencing Vibrational Frequencies

The vibrational frequency of a chemical bond in IR spectroscopy is primarily determined by two factors: the strength of the bond and the masses of the atoms involved. This relationship can be visualized as a simple harmonic oscillator.



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